4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine hydrochloride
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Overview
Description
4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the difluorophenyl group in the compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine hydrochloride typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2,4-difluorobenzene as a starting material.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halides, thiols, alkoxides, and solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, thiolated, or alkoxylated derivatives.
Scientific Research Applications
4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of thiazole-containing compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the binding affinity of the compound to its target, leading to inhibition or activation of the target’s function. The thiazole ring plays a crucial role in stabilizing the compound’s interaction with the target, thereby enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine
- 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
- 4-(2,4-Dibromophenyl)-1,3-thiazol-2-amine
Uniqueness
4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine hydrochloride is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and biological activity compared to its chlorinated or brominated analogs. The hydrochloride salt form also improves its solubility and ease of handling in various applications.
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2S.ClH/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8;/h1-4H,(H2,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQKNYCBKAGEPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CSC(=N2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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